4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups, including a trifluoromethyl group, a phenyl group, and a methylphenylsulfonyl group
Preparation Methods
The synthesis of 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule. This can be achieved through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its target. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine include other pyrimidine derivatives with different substituents. These compounds may share similar properties but differ in their specific applications and effectiveness. For example, compounds with different substituents on the pyrimidine core may have varying degrees of stability, reactivity, and biological activity .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O3S/c1-16-10-12-20(13-11-16)33(30,31)22-15-21(28-23(29-22)17-6-3-2-4-7-17)32-19-9-5-8-18(14-19)24(25,26)27/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKVYXJPGZGYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.